molecular formula C9H7ClN2O B1425768 5-(3-Chlorophenyl)-1,2-oxazol-3-amine CAS No. 1480388-66-6

5-(3-Chlorophenyl)-1,2-oxazol-3-amine

Cat. No. B1425768
CAS RN: 1480388-66-6
M. Wt: 194.62 g/mol
InChI Key: OOFVSXBAFUJIPE-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,2-oxazol-3-amine (5CPO) is an organic compound that has been studied for its potential applications in a variety of scientific fields. 5CPO has been used in research studies in the fields of biochemistry, physiology, pharmacology, and other areas of science.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds with a 5-(4-chlorophenyl)-1,2-oxazol-3-amine structure exhibit significant antibacterial activity. For instance, a study involving the synthesis and evaluation of novel heterocyclic compounds showed that these compounds demonstrate good antibacterial action against bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Anticancer Potential

There is evidence suggesting that derivatives of 5-(3-Chlorophenyl)-1,2-oxazol-3-amine may have anticancer properties. A study synthesizing novel 1,2,4-triazolin-3-one derivatives highlighted the efficacy of these compounds against various cancer cell lines, including leukemia and breast cancer, demonstrating their potential as anticancer agents (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated the use of this chemical in creating functionally substituted isoxazoles, which are important in various chemical syntheses (Potkin, Petkevich, & Zalesskaya, 2009).

Antimicrobial Activities

Compounds derived from this compound have shown promise in antimicrobial applications. Research on novel 1,2,4-Triazole derivatives synthesized from this chemical has indicated good to moderate antimicrobial activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Molecular Docking Studies

Recent advancements include the use of this compound in molecular docking studies. These studies are significant in exploring the potential utilization of these compounds to combat microbial resistance to pharmaceutical drugs, indicating a new avenue for antimicrobial research (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVSXBAFUJIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.